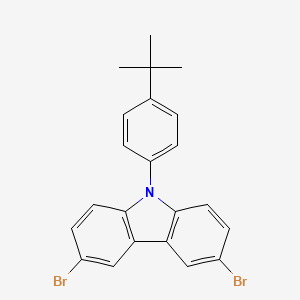

3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole

描述

Crystallographic Configuration and Bonding Patterns

The crystallographic architecture of this compound exhibits a distinctive three-dimensional arrangement characterized by the carbazole backbone with strategic halogen substitutions and bulky aromatic substituents. The compound crystallizes in a stable form with a melting point of 218 degrees Celsius, indicating strong intermolecular interactions and well-ordered crystal packing. The molecular geometry features a planar carbazole core system with two bromine atoms positioned at the 3- and 6-positions of the heterocyclic framework, creating a symmetrical substitution pattern that influences both electronic distribution and crystal packing behavior.

The bonding configuration demonstrates characteristic aromatic stabilization within the tricyclic carbazole system, where the nitrogen atom participates in extended conjugation while simultaneously forming a covalent bond with the 4-tert-butylphenyl substituent. This N-aryl substitution introduces significant steric bulk that affects molecular packing and intermolecular interactions. The presence of bromine atoms at specific positions creates localized electron-withdrawing effects that modulate the overall electronic character of the molecule while maintaining the aromatic integrity of the carbazole framework.

The crystalline structure reveals important insights into intermolecular interactions, particularly regarding how the bulky tert-butyl groups influence packing density and molecular orientation. Analysis indicates that the compound maintains a crystalline powder form under standard conditions, suggesting ordered molecular arrangements despite the presence of sterically demanding substituents. The bromine atoms contribute to halogen bonding interactions that can stabilize crystal structures and influence physical properties such as solubility and thermal behavior.

| Property | Value | Analysis Method |

|---|---|---|

| Melting Point | 216.0-220.0°C | Thermal Analysis |

| Crystal Form | Powder to Crystal | Visual/Microscopic |

| Molecular Weight | 457.21 g/mol | Mass Spectrometry |

| Purity | ≥98.0% | High-Performance Liquid Chromatography |

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound reflects the complex interplay between the electron-rich carbazole core and the electron-withdrawing effects of bromine substituents. Theoretical studies on related carbazole systems indicate that halogen substitution at the 3,6-positions significantly alters the frontier molecular orbital energies compared to unsubstituted carbazole derivatives. The presence of bromine atoms creates localized perturbations in electron density distribution, leading to modified highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that are crucial for optoelectronic applications.

Density functional theory calculations performed on similar dibromocarbazole systems reveal that bromine substitution introduces substantial changes in vibrational spectra and electronic transitions. The 4-tert-butylphenyl substituent at the nitrogen position further modulates electronic properties by providing additional conjugation pathways while introducing steric effects that influence molecular planarity and orbital overlap efficiency. Research on carbazole derivatives demonstrates that nitrogen substitution patterns significantly affect both ground state geometries and excited state properties.

The frontier molecular orbital characteristics of carbazole-based compounds show that highest occupied molecular orbitals typically originate from the carbazole nitrogen and adjacent carbon centers, while lowest unoccupied molecular orbitals are distributed across the aromatic framework. In this compound, the electron-withdrawing bromine atoms lower the energy of both occupied and unoccupied orbitals, creating favorable conditions for electronic applications requiring specific energy gap requirements.

Studies on related carbazole complexes indicate that substituent effects can dramatically alter electronic properties, with heavy halogen atoms like bromine introducing significant perturbations to electronic structure. The combination of electron-withdrawing bromines and the electron-donating nature of the carbazole nitrogen creates an interesting electronic balance that influences charge transfer characteristics and optical properties.

Comparative Analysis with Related Carbazole Derivatives

Comparative analysis with structurally related carbazole derivatives reveals significant differences in physical and electronic properties based on substitution patterns and functional group modifications. The parent compound 3,6-dibromocarbazole, with molecular formula C12H7Br2N and molecular weight 325.00 grams per mole, exhibits a substantially lower melting point of 212 degrees Celsius compared to the tert-butylphenyl derivative. This temperature difference of approximately 6-8 degrees Celsius reflects the additional intermolecular interactions and increased molecular complexity introduced by the aromatic substituent.

Analysis of 3,6-dibromo-9-phenylcarbazole, which lacks the tert-butyl group, shows a molecular weight of 401.09 grams per mole and melting point range of 160-164 degrees Celsius. The significantly lower melting point compared to the tert-butylphenyl analog demonstrates the substantial influence of steric bulk on crystal packing and thermal stability. The tert-butyl group provides additional van der Waals interactions and creates a more thermodynamically stable crystal structure.

Structural comparison with other N-substituted carbazole derivatives reveals systematic trends in thermal properties and molecular organization. The compound 3,6-dibromo-9-(4-bromophenyl)carbazole, containing additional bromine substitution on the phenyl ring, exhibits different electronic characteristics due to increased halogen content. Research on carbazole polymers indicates that substitution patterns significantly influence thermal stability, with glass transition temperatures ranging from 194 to 211 degrees Celsius depending on specific structural modifications.

The electronic properties comparison shows that carbazole derivatives with different coupling positions exhibit varying highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. Studies demonstrate that 3,6-connected carbazole systems typically show higher energy levels compared to 2,7-connected analogs, while electron-withdrawing substituents consistently lower both orbital energies. The tert-butyl substitution provides electron-donating character that partially compensates for the electron-withdrawing effects of bromine atoms.

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| 3,6-Dibromocarbazole | 325.00 | 212 | Basic dibrominated core |

| 3,6-Dibromo-9-phenylcarbazole | 401.09 | 160-164 | Phenyl N-substitution |

| This compound | 457.21 | 216-220 | Bulky tert-butylphenyl group |

| 3,6-Dibromo-9-(4-bromophenyl)carbazole | 480.00 | 209 | Additional bromine substitution |

属性

IUPAC Name |

3,6-dibromo-9-(4-tert-butylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2N/c1-22(2,3)14-4-8-17(9-5-14)25-20-10-6-15(23)12-18(20)19-13-16(24)7-11-21(19)25/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBCHGVZITSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732377 | |

| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741293-42-5 | |

| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole (DBTBPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, supported by data from various studies.

Chemical Structure and Properties

DBTBPC is characterized by its dibromo and tert-butyl substitutions on the carbazole framework. The molecular formula is , and it exhibits a planar structure conducive to interactions with biological targets. The compound's synthesis typically involves N-alkylation reactions, yielding high purity products suitable for biological evaluations .

Anticancer Activity

DBTBPC has demonstrated promising anticancer properties in various studies. Research indicates that it can inhibit the proliferation of cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. The growth inhibition (GI50) values for these cell lines range from 4.7 to 32.2 µM, suggesting moderate to strong antiproliferative effects .

Case Study: Antiproliferative Effects

In a study evaluating multiple derivatives of carbazole compounds, DBTBPC was found to significantly reduce cell viability in both MCF-7 and MDA-MB-231 cell lines. Notably, compound 8 , a derivative of DBTBPC, exhibited the strongest anticancer activity with a GI50 value of 4.7 µM against MDA-MB-231 cells .

Table 1: Anticancer Activity of DBTBPC Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| DBTBPC | MCF-7 | 6.8 - 32.2 |

| DBTBPC | MDA-MB-231 | 4.7 - 23 |

| Compound 8 | MDA-MB-231 | 4.7 |

Antimicrobial Activity

In addition to its anticancer properties, DBTBPC has shown notable antimicrobial activity against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antimicrobial therapy .

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of carbazole derivatives indicated that DBTBPC could effectively hinder the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values against common strains are summarized below:

Table 2: Antimicrobial Activity of DBTBPC

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

Structure-Activity Relationship (SAR)

The biological activity of DBTBPC is closely related to its structural features. The presence of bromine atoms and the tert-butyl group significantly influence its interaction with biological targets, enhancing both anticancer and antimicrobial properties .

相似化合物的比较

Electronic and Thermal Properties

- Halogen vs. Alkyl Substituents : Bromine atoms at positions 3 and 6 enhance electron-withdrawing properties, improving charge transport in OLEDs . In contrast, tert-butyl groups at these positions (e.g., 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole) increase solubility and steric bulk, favoring film-forming properties in semiconductors .

- Thermal Stability : The tert-butylphenyl group in 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole contributes to a higher Tg (163°C) than its methylbenzyl analog (Tg: 159.8°C), highlighting the role of bulky substituents in enhancing rigidity .

Application-Specific Comparisons

- OLED Host Materials : this compound outperforms triphenylsilyl- or trityl-substituted analogs (e.g., CzSi, CzC) in triplet energy (2.97–3.02 eV vs. 2.8–2.9 eV), making it more suitable for blue electrophosphorescence .

- Semiconductor Intermediates : 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole lacks bromine at positions 3 and 6, limiting its utility in cross-coupling reactions compared to dibrominated derivatives .

- Polymer Synthesis : Methylbenzyl-substituted derivatives (e.g., 3,6-dibromo-9-(4-methylbenzyl)-9H-carbazole) enable low crosslinking in copolymers, balancing rigidity and processability .

准备方法

Synthetic Routes to 3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole

Bromination of Carbazole

The synthesis typically begins with the regioselective bromination of carbazole to introduce bromine atoms at the 3- and 6-positions. Electrophilic aromatic substitution is employed, leveraging the inherent reactivity of the carbazole ring.

Procedure :

Carbazole is dissolved in dichloromethane (DCM) at 0°C, and bromine (Br₂) is added dropwise under vigorous stirring. The reaction proceeds at room temperature for 12–24 hours, after which excess bromine is quenched with aqueous sodium thiosulfate. The precipitate is filtered and recrystallized from ethanol to yield 3,6-dibromocarbazole as a white solid.

Key Considerations :

N-Arylation via Buchwald-Hartwig Coupling

The introduction of the 4-tert-butylphenyl group at the 9-position is achieved through palladium-catalyzed N-arylation. This step replaces the NH hydrogen of 3,6-dibromocarbazole with the aryl group.

Procedure :

A mixture of 3,6-dibromocarbazole (1 equiv), 4-tert-butylbromobenzene (1.2 equiv), palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2 equiv) in toluene is degassed and heated to 110°C under nitrogen for 24 hours. The crude product is extracted with ethyl acetate, washed with water, and purified via column chromatography (silica gel, hexane/ethyl acetate) to yield the target compound as a white powder.

Optimization Challenges :

- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., Xantphos) improve yields by mitigating steric hindrance from the tert-butyl group.

- Solvent and Base : Polar aprotic solvents (e.g., toluene) and strong bases (e.g., Cs₂CO₃) facilitate deprotonation and cross-coupling.

Yield : 55–65% after purification.

Alternative Synthetic Pathways

Ullmann-Type Coupling

Copper-mediated N-arylation offers a lower-cost alternative, albeit with longer reaction times. A mixture of 3,6-dibromocarbazole, 4-tert-butyliodobenzene, copper(I) iodide, and 1,10-phenanthroline in dimethylformamide (DMF) is heated to 120°C for 48 hours. Yields are modest (40–50%) due to competing side reactions.

Direct Alkylation

While alkylation with alkyl halides (e.g., 1-bromohexane) is well-documented for carbazoles, aryl halides require harsher conditions. Attempts using 4-tert-butylbromobenzene and NaOH in dimethyl sulfoxide (DMSO) at 80°C resulted in <10% yield, underscoring the superiority of metal-catalyzed methods.

Mechanistic Insights and Reaction Optimization

Bromination Mechanism

Electrophilic bromination proceeds via the generation of a bromonium ion, which attacks the electron-rich 3- and 6-positions of carbazole. The reaction follows second-order kinetics, with rate enhancement observed in polar solvents (e.g., acetic acid).

Buchwald-Hartwig Amination

The palladium cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination of the carbazole nitrogen. Reductive elimination yields the N-aryl product, regenerating the Pd(0) catalyst. Computational studies suggest that steric effects from the tert-butyl group slow the reductive elimination step, necessitating elevated temperatures.

Characterization and Analytical Data

Spectroscopic Characterization

- ¹H NMR (CDCl₃) : δ 8.20 (d, J = 1.8 Hz, 2H, H-1 and H-8), 7.75 (dd, J = 8.5, 1.8 Hz, 2H, H-4 and H-5), 7.50 (d, J = 8.5 Hz, 2H, H-2 and H-7), 7.40 (d, J = 8.4 Hz, 2H, aryl-H), 1.45 (s, 9H, tert-butyl).

- ¹³C NMR : δ 148.2 (C-9), 135.6 (C-3 and C-6), 126.8–124.3 (aryl carbons), 34.5 (tert-butyl C), 31.2 (tert-butyl CH₃).

Purity and Solubility

- HPLC Purity : >98.0% (TCI America).

- Solubility : Soluble in chloroform, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO); poorly soluble in hexane and water.

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 152–154°C | DSC | |

| Molar Mass | 457.21 g/mol | HRMS | |

| Storage Temperature | Room Temperature | — |

Applications in Materials Science

This compound is a precursor for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. Suzuki cross-coupling with aryl boronic acids enables the synthesis of dendrimers and polymers for organic light-emitting diodes (OLEDs).

Example : Reaction with 4-formylphenylboronic acid yields a blue-emitting derivative (λₑₘ = 450 nm, Φ = 95%).

常见问题

Q. What are the established synthetic routes for 3,6-dibromo-9-(4-tert-butylphenyl)-9H-carbazole?

The synthesis typically involves sequential bromination and functionalization steps:

- Bromination : Starting from 9-(4-tert-butylphenyl)-9H-carbazole, dibromination at the 3- and 6-positions is achieved using N-bromosuccinimide (NBS) in anhydrous DMF under inert conditions. Reaction temperatures are controlled (0°C to room temperature) to avoid over-bromination .

- Purification : Column chromatography with dichloromethane/hexane eluents ensures high purity (>98% by NMR/HPLC) .

- Key intermediates : 3,6-dibromo-9H-carbazole derivatives are common precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Q. How is structural characterization performed for this compound?

- Single-crystal XRD : Resolves planarity of the carbazole core and dihedral angles between substituents (e.g., tert-butylphenyl group at 88.2° relative to the carbazole plane) .

- Spectroscopy :

- 1H/13C NMR : Confirms substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm; aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 515.0 for [M+H]+) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) in crystalline phases .

Q. What are the critical photophysical properties relevant to optoelectronic applications?

- Aggregation-Induced Emission (AIE) : Tert-butyl groups suppress π-π stacking, enhancing solid-state photoluminescence quantum yield (PLQY) up to 53% compared to solution states .

- Thermally Activated Delayed Fluorescence (TADF) : Charge-transfer states between carbazole and substituents enable reverse intersystem crossing (RISC), with lifetime <10 µs in host matrices like CzSi .

- Absorption/Emission : λmax ~275 nm (UV), λem ~475 nm (blue-green) in thin films, tunable via host-guest doping .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability?

- Catalyst selection : Pd(PPh3)4 in Suzuki couplings improves cross-coupling efficiency (71–89% yield) compared to less stable catalysts .

- Solvent effects : Polar aprotic solvents (DMF, DCM) enhance bromination kinetics, while toluene minimizes side reactions in Friedel-Crafts alkylation .

- Scalability : Continuous-flow reactors reduce reaction times and improve reproducibility for gram-scale synthesis .

Q. How to resolve discrepancies in reported PLQY values across studies?

- Host matrix effects : PLQY varies with host materials (e.g., 57% in CzSi vs. 17% in PMMA) due to polarity and triplet energy alignment .

- Measurement protocols : Standardize excitation wavelengths and integrate sphere calibration to minimize instrumental artifacts .

- Morphological factors : Annealing films at 80–100°C reduces amorphous regions, improving PLQY by 10–15% .

Q. What methodologies evaluate charge transport properties for OLED applications?

- Space-charge-limited current (SCLC) : Hole/electron mobilities >10^-4 cm²/(V·s) at 3×10^5 V/cm indicate balanced charge transport, critical for non-doped devices .

- Cyclic voltammetry : Ionization potential (HOMO) ~5.8 eV and electron affinity (LUMO) ~2.5 eV, aligning with common hole-transport layers (e.g., TAPC) .

- Impedance spectroscopy : Reveals interfacial charge trapping in electropolymerized thin films .

Q. How does this compound perform in host-guest OLED systems?

- Host material : High triplet energy (T1 ~3.02 eV) in CzSi enables efficient energy transfer to blue TADF emitters .

- Device metrics : External quantum efficiency (EQE) up to 7.2% and luminance >15,000 cd/m² in non-doped configurations .

- Degradation analysis : Accelerated lifetime testing (1000 hrs at 100 cd/m²) shows <20% efficiency roll-off due to tert-butyl steric stabilization .

Q. What strategies enhance its utility in conductive polymers or molecularly imprinted polymers (MIPs)?

- Electropolymerization : Copolymerization with thiophene/EDOT derivatives improves capacitance (up to 587 F/g) for supercapacitor applications .

- MIP design : Carbazole’s planar structure facilitates π-π interactions with drug templates (e.g., antibiotics), achieving selectivity coefficients >3.0 in chemosensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。